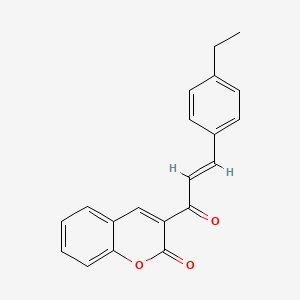
(E)-3-(3-(4-ethylphenyl)acryloyl)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The web search results did not provide specific information on the synthesis of "(E)-3-(3-(4-ethylphenyl)acryloyl)-2H-chromen-2-one" .Molecular Structure Analysis
The web search results did not provide specific information on the molecular structure of "(E)-3-(3-(4-ethylphenyl)acryloyl)-2H-chromen-2-one" .Chemical Reactions Analysis
The web search results did not provide specific information on the chemical reactions of "(E)-3-(3-(4-ethylphenyl)acryloyl)-2H-chromen-2-one" .Physical And Chemical Properties Analysis
The web search results did not provide specific information on the physical and chemical properties of "(E)-3-(3-(4-ethylphenyl)acryloyl)-2H-chromen-2-one" .Scientific Research Applications
Synthesis and Antioxidant Activity
- Antioxidant Properties : Derivatives of (E)-3-(3-(4-ethylphenyl)acryloyl)-2H-chromen-2-one demonstrate significant antioxidant activity, particularly against the DPPH radical, confirming their potential as direct antioxidants (Shatokhin et al., 2021).
Bioimaging Applications
- Fluorescent Probing for Zn²⁺ : Some derivatives, specifically those involving coumarin and terpyridine, have been used as fluorescent probes for Zn²⁺ in bioimaging. They exhibit high selectivity and sensitivity, changing emission colors upon interaction with Zn²⁺ (Tan et al., 2014).
Anticancer Activity
- Anticancer Potential : Certain coumarin-based chalcone derivatives of this compound have shown promise in anticancer activity, particularly against breast cancer and cervical cancer cell lines (Suwito et al., 2018).
Chemical Sensing
- SO2 Derivative Sensing : Some derivatives are effective as turn-on fluorescent probes for sensing SO2 derivatives, showing high selectivity and sensitivity (Gómez et al., 2018).
Antimicrobial Activity
- Antimicrobial Properties : Enaminone-based heterocyclic compounds synthesized from this compound have demonstrated significant antimicrobial activity (Azab et al., 2016).
Antimalarial Activity
- Antimalarial Agents : Novel 3-cinnamoyl-4-hydroxy-2H-chromen-2-ones derived from this compound have shown potent antiplasmodial activity against both chloroquine-sensitive and chloroquine-resistant strains (Patel et al., 2012).
properties
IUPAC Name |
3-[(E)-3-(4-ethylphenyl)prop-2-enoyl]chromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O3/c1-2-14-7-9-15(10-8-14)11-12-18(21)17-13-16-5-3-4-6-19(16)23-20(17)22/h3-13H,2H2,1H3/b12-11+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMMATMHUXBVAHD-VAWYXSNFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=CC(=O)C2=CC3=CC=CC=C3OC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C/C(=O)C2=CC3=CC=CC=C3OC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(3-(4-ethylphenyl)acryloyl)-2H-chromen-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2405729.png)
![7-Chloro-5-methylimidazo[1,2-c]pyrimidine-2-carboxamide](/img/structure/B2405732.png)
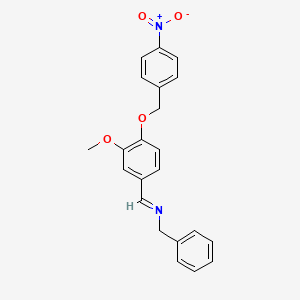
![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2405734.png)
![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2405736.png)
![3-(4-Oxopyrazolo[1,5-a]pyrazin-5-yl)propanehydrazide](/img/structure/B2405737.png)
![(3-(1H-pyrazol-1-yl)phenyl)(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone](/img/structure/B2405740.png)
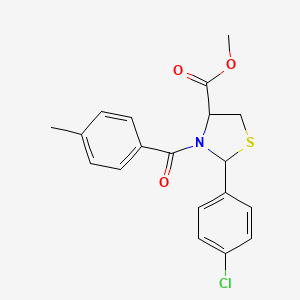
![4-methoxy-3,5-dimethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2405742.png)
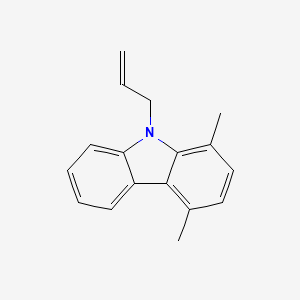
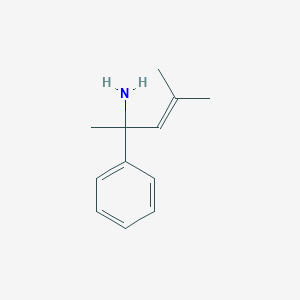
![N-[2-chloro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-fluorobenzenesulfonamide](/img/structure/B2405747.png)
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(4-nitrophenyl)piperazine](/img/structure/B2405749.png)
![7-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2405751.png)